1-Acetyl-1,2,4-triazole

説明

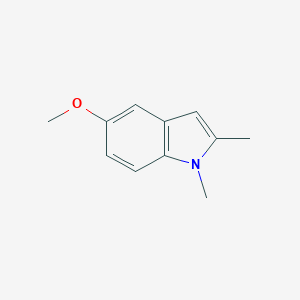

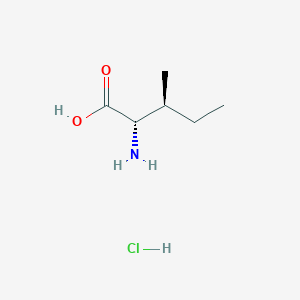

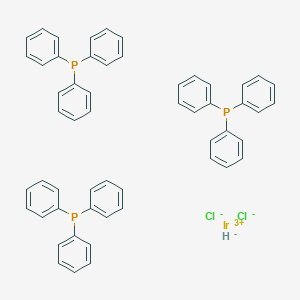

1-Acetyl-1,2,4-triazole is a chemical compound that is part of the triazole family, which is characterized by the presence of a five-membered ring containing three nitrogen atoms. The acetyl group attached to the triazole ring indicates that it has undergone a process of acetylation, which can affect its chemical and physical properties, as well as its potential applications in various fields such as pharmaceuticals and agriculture.

Synthesis Analysis

The synthesis of 1-acetyl-1,2,4-triazole derivatives can be achieved through various methods. One approach involves the acetylation of 5-amino-1H-[1,2,4]triazole, which can lead to a mixture of isomers. However, a selective annular monoacetylation can be obtained by using acetic anhydride in a dimethylformamide solution, resulting in the formation of 1-acetyl-3-amino-1H-[1,2,4]triazole as an intermediate . Another method for synthesizing triazole derivatives is the addition of bromomagnesium acetylides to azides, which can yield 1,5-disubstituted-1,2,3-triazoles with improved yields . Additionally, a metal-free synthesis route using primary amines, 1,3-dicarbonyls, and tosyl azide has been reported for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 1-acetyl-1,2,4-triazole derivatives is characterized by the presence of an acetyl group attached to the nitrogen atom of the triazole ring. This modification can influence the reactivity and stability of the molecule. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to a decrease in susceptibility to further acetylation, indicating a change in the molecule's reactivity .

Chemical Reactions Analysis

1-Acetyl-1,2,4-triazole derivatives can participate in various chemical reactions. The acetylation process itself can lead to different products depending on the reaction conditions, such as temperature and the presence of solvents or catalysts. For example, neat acetic anhydride at room temperature can afford diacetylated derivatives from 5-amino-1H-[1,2,4]triazole . Furthermore, the 1,3-dipolar cycloaddition reaction is a common method to synthesize substituted 1,2,3-triazoles, which can then be further modified to produce compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-acetyl-1,2,4-triazole derivatives are influenced by the substituents on the triazole ring. For instance, the introduction of an acetyl group can affect the molecule's solubility, boiling point, and melting point. The spectroscopic properties, such as IR and NMR spectra, are also altered by acetylation, which can be used to confirm the structure and purity of the synthesized compounds . Additionally, some triazole derivatives exhibit fluorescent behavior, which can be affected by the presence of electron-withdrawing or electron-donating substituents .

科学的研究の応用

-

Chemical Synthesis

- Field : Chemistry

- Application Summary : Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

- Methods of Application : The methods of application involve chemical reactions to synthesize the triazole derivatives. For example, ionic liquids (ILs) can be used as a solvent and catalyst for the regioselective synthesis of 1,2,3-triazoles .

- Results or Outcomes : The outcomes of these methods are the successful synthesis of diverse novel bioactive molecules .

-

Aromatase Inhibition

- Field : Pharmacology

- Application Summary : Certain 1,2,4-triazole derivatives act as aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target .

- Methods of Application : The specific methods of application involve synthesizing the triazole derivative and then testing its ability to inhibit aromatase .

- Results or Outcomes : The outcomes of these methods are the successful inhibition of aromatase, which can have therapeutic implications .

-

Antiviral Applications

- Field : Virology

- Application Summary : Certain 1,2,4-triazole derivatives have shown antiviral properties .

- Methods of Application : The methods of application involve synthesizing the triazole derivative and then testing its antiviral activity using appropriate assays .

- Results or Outcomes : The outcomes of these methods are the successful inhibition of viral activity, which can have therapeutic implications .

-

Antibacterial Applications

- Field : Microbiology

- Application Summary : Some 1,2,4-triazole derivatives have demonstrated antibacterial properties .

- Methods of Application : The methods of application involve synthesizing the triazole derivative and then testing its antibacterial activity using appropriate assays .

- Results or Outcomes : The outcomes of these methods are the successful inhibition of bacterial activity, which can have therapeutic implications .

-

Antifungal Applications

- Field : Mycology

- Application Summary : Triazole derivatives, including 1,2,4-triazoles, have been found to have antifungal properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

- Methods of Application : The methods of application involve synthesizing the triazole derivative and then testing its antifungal activity using appropriate assays .

- Results or Outcomes : The outcomes of these methods are the successful inhibition of fungal activity, which can have therapeutic implications .

-

Antitubercular Activities

- Field : Pharmacology

- Application Summary : Certain 1,2,4-triazole derivatives have shown antitubercular properties .

- Methods of Application : The methods of application involve synthesizing the triazole derivative and then testing its antitubercular activity using appropriate assays .

- Results or Outcomes : The outcomes of these methods are the successful inhibition of tubercular activity, which can have therapeutic implications .

-

Antioxidant Activities

- Field : Biochemistry

- Application Summary : Some 1,2,4-triazole derivatives have demonstrated antioxidant properties .

- Methods of Application : The methods of application involve synthesizing the triazole derivative and then testing its antioxidant activity using appropriate assays .

- Results or Outcomes : The outcomes of these methods are the successful demonstration of antioxidant activity, which can have therapeutic implications .

-

Industrial Applications

- Field : Industrial Chemistry

- Application Summary : 1,2,4-triazole derivatives are used in various industrial applications .

- Methods of Application : The methods of application involve synthesizing the triazole derivative and then using it in various industrial processes .

- Results or Outcomes : The outcomes of these methods are the successful use of 1,2,4-triazole derivatives in various industrial applications .

-

Agricultural Applications

- Field : Agriculture

- Application Summary : Certain 1,2,4-triazole derivatives have shown agricultural applications .

- Methods of Application : The methods of application involve synthesizing the triazole derivative and then using it in various agricultural processes .

- Results or Outcomes : The outcomes of these methods are the successful use of 1,2,4-triazole derivatives in various agricultural applications .

Safety And Hazards

特性

IUPAC Name |

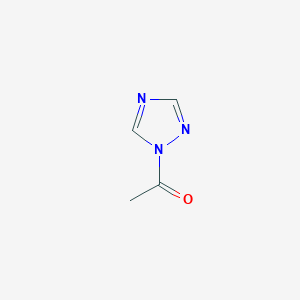

1-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDTYAVPSJOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166066 | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1,2,4-triazole | |

CAS RN |

15625-88-4 | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)